

N-(tert-Butoxycarbonyl)-L-cyclohexylglycine as a building block for pharmaceutical intermediates

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Compound of Interest

N-(tert-Butoxycarbonyl)-Lcyclohexylglycine

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Application Notes: N-(tert-Butoxycarbonyl)-L-cyclohexylglycine in Pharmaceutical Synthesis

Introduction

N-(tert-Butoxycarbonyl)-L-cyclohexylglycine, often abbreviated as Boc-L-Chg-OH, is a non-proteinogenic amino acid derivative that serves as a critical building block in the synthesis of complex pharmaceutical intermediates. Its unique structure, featuring a bulky and lipophilic cyclohexyl side chain, imparts desirable pharmacokinetic properties to parent drug molecules, such as enhanced stability and improved oral bioavailability. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group allows for its controlled and sequential incorporation into peptide chains and other complex organic molecules, making it a valuable tool for medicinal chemists and drug development professionals.

These application notes provide an overview of the properties of Boc-L-Chg-OH, its role in the synthesis of antiviral agents, and detailed protocols for its preparation and use in peptide coupling reactions.

Physicochemical Properties and Specifications



N-(tert-Butoxycarbonyl)-L-cyclohexylglycine is a white to off-white crystalline powder. Its properties are crucial for its application in synthesis, dictating solubility, reactivity, and storage conditions.

Property	Value	Reference
CAS Number	109183-71-3	[1]
Molecular Formula	C13H23NO4	[1]
Molecular Weight	257.33 g/mol	[2]
Appearance	White to off-white powder	-
Melting Point	83 °C (lit.)	[1]
Solubility	Slightly soluble in water. Soluble in organic solvents like DMF, DCM, and Ethyl Acetate.	[2]
Purity (Typical)	≥99% (HPLC)	-
Storage	Store at 0 - 8 °C	-

Application 1: Synthesis of Antiviral Peptidomimetic Intermediates

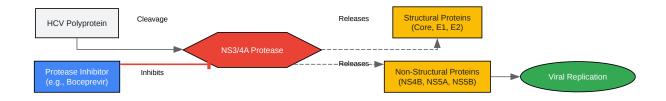
A primary application of Boc-L-cyclohexylglycine is in the development of peptidomimetic drugs, particularly inhibitors of viral proteases. The hepatitis C virus (HCV) NS3/4A serine protease is a well-established target for antiviral therapy, as it is essential for cleaving the viral polyprotein into mature, functional proteins required for replication.[3][4]

The incorporation of the cyclohexylglycine moiety can enhance the binding affinity of an inhibitor to the hydrophobic pockets of the enzyme's active site. Drugs like Telaprevir and Boceprevir, first-generation HCV protease inhibitors, utilize non-proteinogenic amino acids to achieve high potency.[5][6] The lipophilic nature of the cyclohexyl group contributes favorably to the molecule's overall drug-like properties.



Mechanism of Action: Inhibition of HCV Polyprotein Processing

The HCV genome is translated into a single large polyprotein, which must be cleaved by host and viral proteases to release functional viral proteins.[7] The NS3/4A protease is responsible for four of these critical cleavages.[3] Inhibitors designed with building blocks like Boc-L-cyclohexylglycine act as substrate mimics, binding to the NS3/4A active site and blocking its function, thereby halting viral replication.[4]



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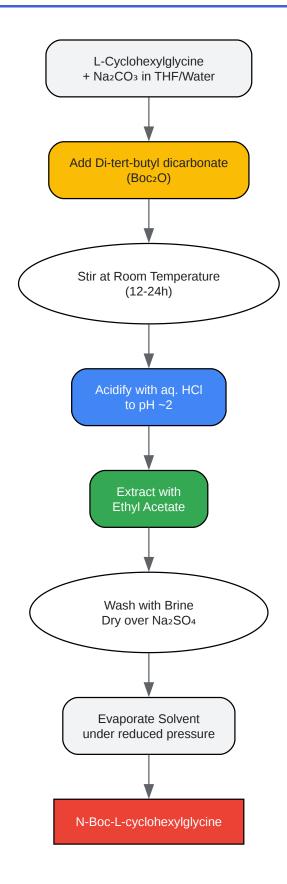
Caption: Inhibition of HCV NS3/4A protease by peptidomimetic drugs.

Experimental Protocols

Protocol 1: Synthesis of N-(tert-Butoxycarbonyl)-L-cyclohexylglycine

This protocol describes the N-protection of L-cyclohexylglycine using di-tert-butyl dicarbonate (Boc₂O). This is a standard procedure for preparing Boc-protected amino acids.





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Caption: Workflow for Boc protection of L-cyclohexylglycine.



Materials:

- L-cyclohexylglycine
- Di-tert-butyl dicarbonate (Boc₂O)
- Sodium Carbonate (Na₂CO₃)
- Tetrahydrofuran (THF)
- Deionized Water
- Ethyl Acetate
- 2 M Hydrochloric Acid (HCl)
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

- Suspend L-cyclohexylglycine (1.0 eq) in a mixture of THF and water (e.g., a 2:1 ratio).
- To the suspension, add sodium carbonate (2.0 eq) and stir until dissolved.
- Add di-tert-butyl dicarbonate (1.5 eq) to the reaction mixture.
- Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, carefully add 2 M HCl to the mixture to adjust the pH to ~2. This step should be done in a well-ventilated fume hood due to CO₂ evolution.
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.



• Filter the drying agent and remove the solvent under reduced pressure to yield the final product, N-Boc-L-cyclohexylglycine, typically as a white solid.

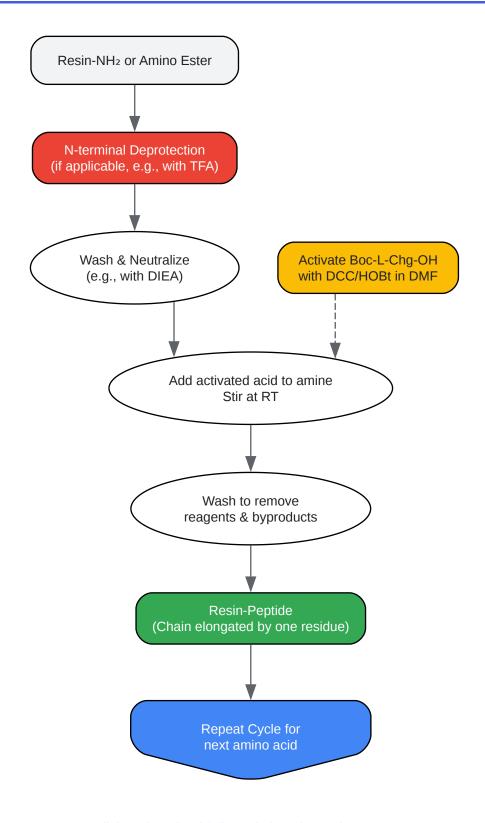
Expected Results: This procedure generally provides the Boc-protected amino acid in high yield (>90%) and purity.

Parameter	Typical Value
Yield	90-98%
Purity (by NMR)	>95%
Purity (by HPLC)	>99%

Protocol 2: Peptide Coupling with N-Boc-L-cyclohexylglycine

This protocol details a standard method for coupling Boc-L-cyclohexylglycine to an amino acid ester or a resin-bound amine using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). This is a fundamental step in Solid-Phase Peptide Synthesis (SPPS).[8][9]





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Caption: Boc-strategy solid-phase peptide synthesis (SPPS) cycle.

Materials:



- N-Boc-L-cyclohexylglycine
- Amino acid ester hydrochloride or amine-functionalized resin
- N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)
- 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
- N,N-Diisopropylethylamine (DIEA) for neutralization
- Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
- Trifluoroacetic acid (TFA) for Boc-deprotection (in subsequent steps)

Procedure:

- Preparation: In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve N-Boc-Lcyclohexylglycine (1.2 eq) in anhydrous DMF.
- Activation: Cool the solution to 0 °C in an ice bath. Add the coupling agent, such as DCC (1.2 eq), and a catalyst like DMAP (0.1 eq). Stir for 20-30 minutes at 0 °C to form the activated ester.
- Amine Component: If starting with an amino acid ester hydrochloride, dissolve it in DMF and neutralize with DIEA (1.1 eq). If using a resin, swell the resin in DMF and perform the Nterminal deprotection and neutralization steps as required by the specific SPPS protocol.[10]
- Coupling: Add the free amine component to the pre-activated N-Boc-L-cyclohexylglycine solution. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by a ninhydrin test (for resins) or TLC.
- Workup:
 - For Solution-Phase: Filter off the dicyclohexylurea (DCU) byproduct. Dilute the filtrate with ethyl acetate, wash sequentially with saturated aqueous sodium bicarbonate and brine.
 Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.



 For Solid-Phase: Filter the resin and wash thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts. Proceed to the next deprotection/coupling cycle.

Expected Results: Coupling efficiency is typically high, though steric hindrance from the cyclohexyl group may require longer reaction times or more potent coupling agents like HATU.

Parameter	Typical Value
Coupling Efficiency (SPPS)	>98% (as determined by Kaiser test)
Isolated Yield (Solution Phase)	70-90%

Conclusion

N-(tert-Butoxycarbonyl)-L-cyclohexylglycine is a highly versatile and valuable building block for the synthesis of pharmaceutical intermediates. Its lipophilic side chain is particularly advantageous for developing peptidomimetic drugs with enhanced stability and pharmacokinetic profiles, as demonstrated by its relevance to potent antiviral agents. The protocols provided herein offer standardized methods for its preparation and incorporation into target molecules, enabling researchers and drug development professionals to effectively utilize this compound in their synthetic strategies.

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